Product packaging for 4-(aminomethyl)-N-hydroxybenzamide(Cat. No.:)

4-(aminomethyl)-N-hydroxybenzamide

Cat. No.: B12099669
M. Wt: 166.18 g/mol
InChI Key: BEFFEYYOJBJYKA-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-N-hydroxybenzamide is a benzamide derivative characterized by an aminomethyl (-CH2NH2) substituent at the para position of the benzene ring and a hydroxylamine (-NHOH) group attached to the benzamide moiety . This structure serves as a critical pharmacophore and key intermediate in medicinal chemistry, particularly in the design and synthesis of histone deacetylase (HDAC) inhibitors . Its primary research value lies in its role as a precursor for potent and highly selective inhibitors of the HDAC6 isoform . The benzylic spacer of this compound is believed to effectively access the wider channel of the HDAC6 enzyme compared to other HDAC subtypes, contributing to its remarkable selectivity profile . When used as a zinc-binding group, this compound enables chelation to zinc ions in the active sites of HDAC enzymes, making it a fundamental building block for epigenetic modulators and molecular probes used to explore HDAC biology . Researchers have utilized this compound to develop constrained heterocyclic analogues, such as tetrahydroisoquinolines, which demonstrate enhanced HDAC6 selectivity and potent inhibitory activity in cellular assays . Furthermore, its coupling with other bioactive molecules, like ursodeoxycholic acid (UDCA), has produced conjugates with significantly increased potency, highlighting its versatility in chemical biology and drug discovery efforts . The compound is typically supplied as a crystalline solid and requires storage in a dark place under an inert atmosphere at 2-8°C to maintain stability . Safety data indicates it may cause skin and eye irritation (H315-H319) . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O2 B12099669 4-(aminomethyl)-N-hydroxybenzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

4-(aminomethyl)-N-hydroxybenzamide

InChI

InChI=1S/C8H10N2O2/c9-5-6-1-3-7(4-2-6)8(11)10-12/h1-4,12H,5,9H2,(H,10,11)

InChI Key

BEFFEYYOJBJYKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)C(=O)NO

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 4 Aminomethyl N Hydroxybenzamide

Established Synthetic Routes to N-Hydroxybenzamide Scaffolds

The formation of the N-hydroxybenzamide functional group is a cornerstone in the synthesis of a wide array of biologically active molecules. The inherent reactivity of this moiety necessitates carefully chosen synthetic protocols. Two primary strategies dominate the landscape of hydroxamic acid preparation: hydroxylaminolysis and direct amide coupling.

Hydroxylaminolysis Protocols for Hydroxamic Acid Preparation

Hydroxylaminolysis represents a classical and frequently employed method for the synthesis of hydroxamic acids. This approach involves the reaction of a carboxylic acid derivative, typically an ester, with hydroxylamine (B1172632) or its salt. The reaction is essentially a nucleophilic acyl substitution where hydroxylamine acts as the nucleophile.

The direct reaction of esters with hydroxylamine often requires basic conditions to generate the more nucleophilic hydroxylamine free base from its salt, such as hydroxylamine hydrochloride. nih.gov Common bases used include sodium hydroxide, potassium hydroxide, or sodium methoxide. mdpi.com However, the use of strong bases can sometimes lead to side reactions, and the instability and mutagenic nature of free hydroxylamine are notable drawbacks. nih.gov

To circumvent these issues, various modified protocols have been developed. For instance, ZnO has been used to promote the hydroxylaminolysis of esters in deep eutectic solvents, offering a base-free and more environmentally benign alternative. mdpi.com In this method, the product can be isolated through chelation with the zinc oxide. mdpi.com Enzymatic approaches have also been explored, using lipases to catalyze the reaction between esters or oils and hydroxylamine derivatives under milder conditions. nih.gov

A significant advancement in hydroxylaminolysis involves the use of protected hydroxylamines, such as O-(tetrahydro-2H-pyran-2-yl)hydroxylamine (THP-protected hydroxylamine) or O-benzylhydroxylamine. nih.gov These reagents are generally more stable and less prone to side reactions. The synthesis typically involves the activation of a carboxylic acid, followed by reaction with the protected hydroxylamine and subsequent deprotection to reveal the hydroxamic acid.

Direct Amide Coupling Strategies

Direct amide coupling strategies offer a versatile and widely used alternative for constructing hydroxamic acids from carboxylic acids. These methods rely on the use of coupling reagents to activate the carboxylic acid, facilitating its reaction with hydroxylamine or a protected derivative.

A plethora of coupling reagents are available, with carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) being among the most common. nih.gov These reactions are often performed in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve efficiency. nih.gov For instance, a combination of EDC, HOBt, and a base like diisopropylethylamine (DIPEA) in a suitable solvent is a standard protocol for forming amide bonds. nih.gov

The choice of solvent and reaction conditions can be critical, especially when dealing with sensitive functional groups. Acetonitrile and dichloromethane (B109758) are frequently used solvents for these coupling reactions. The direct coupling approach is particularly advantageous when working with complex molecules, as it often proceeds under mild conditions, preserving the integrity of other functional groups within the molecule.

Synthesis of the 4-(Aminomethyl)-N-hydroxybenzamide Core Structure

The synthesis of the specific molecule, this compound, presents a unique challenge due to the presence of two reactive functional groups: a primary amine and a carboxylic acid. A common and effective strategy to address this is through the use of protecting groups.

A plausible synthetic route commences with the protection of the aminomethyl group of 4-(aminomethyl)benzoic acid. The tert-butyloxycarbonyl (Boc) group is a frequently used protecting group for amines due to its stability under a range of reaction conditions and its ease of removal under acidic conditions. nih.govchemimpex.com The starting material, 4-(aminomethyl)benzoic acid, can be synthesized from 4-formylbenzoic acid via oximation followed by catalytic reduction. researchgate.netacs.orgdtu.dk

With the amine protected, the carboxylic acid can be converted to the hydroxamic acid. This is typically achieved through a direct amide coupling reaction. The Boc-protected 4-(aminomethyl)benzoic acid is activated with a coupling agent like EDC in the presence of HOBt. The activated acid is then reacted with a protected hydroxylamine, for example, O-(tetrahydro-2H-pyran-2-yl)hydroxylamine.

The final step in the synthesis is the deprotection of both the hydroxamic acid and the primary amine. The THP group can be removed under mild acidic conditions, while the Boc group is also cleaved by treatment with a stronger acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent, to yield the target compound, this compound. ias.ac.in

Table 1: Plausible Synthetic Route for this compound

StepReactionReagents and ConditionsIntermediate/Product
1Protection of Amine4-(aminomethyl)benzoic acid, (Boc)₂O, base (e.g., NaHCO₃), solvent (e.g., dioxane/water)Boc-4-(aminomethyl)benzoic acid
2Amide CouplingBoc-4-(aminomethyl)benzoic acid, O-(THP)hydroxylamine, EDC, HOBt, DIPEA, solvent (e.g., DMF/CH₂Cl₂)Boc-4-(aminomethyl)-N-(O-THP)benzamide
3DeprotectionTFA or HCl in a suitable solvent (e.g., CH₂Cl₂ or dioxane)This compound

Derivatization and Analog Synthesis Strategies

The core structure of this compound serves as a scaffold for the synthesis of various analogs designed to explore structure-activity relationships. A key strategy in medicinal chemistry is the creation of conformationally constrained analogs to enhance binding affinity and selectivity for biological targets.

Design and Synthesis of Constrained Heterocyclic Analogues

One approach to introducing conformational constraints is the incorporation of the aminomethyl group into a heterocyclic ring system. This can lead to novel structures with defined three-dimensional shapes.

Tetrahydroisoquinolines (THIQs) are a prominent class of heterocyclic compounds found in many natural products and pharmacologically active molecules. nih.gov The synthesis of THIQ analogs from this compound can be envisioned through multi-step sequences that culminate in a ring-closing reaction.

A prominent method for synthesizing THIQs is the Pictet-Spengler reaction. mdpi.comagroipm.cn This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization onto the aromatic ring. mdpi.com To apply this to the derivatization of this compound, the aminomethyl group must first be elaborated into a phenethylamine (B48288) substructure.

A potential synthetic pathway could involve the N-alkylation of the aminomethyl group of a protected form of this compound with a suitable phenylethyl derivative. Alternatively, a more convergent approach might involve the Pictet-Spengler reaction of a phenethylamine derivative bearing a precursor to the N-hydroxybenzamide moiety at the appropriate position.

For example, a starting material like N-Boc-phenethylamine could be subjected to a Friedel-Crafts acylation with a protected 4-carboxybenzoyl chloride derivative. Subsequent transformations, including deprotection and functional group manipulations, could lead to the desired THIQ analog. The reaction conditions for the Pictet-Spengler cyclization, particularly the choice of acid catalyst and solvent, can significantly influence the reaction's outcome and yield. mdpi.com

Table 2: Common Reagents in the Synthesis of N-Hydroxybenzamides and Tetrahydroisoquinolines

ReagentAbbreviationFunction
Hydroxylamine HydrochlorideNH₂OH·HClSource of hydroxylamine
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCAmide coupling agent
1-HydroxybenzotriazoleHOBtCoupling additive
Di-tert-butyl dicarbonate(Boc)₂OAmine protecting group
Trifluoroacetic AcidTFADeprotection agent for Boc group
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamineTHP-ONH₂Protected hydroxylamine
Pictet-Spengler Reaction-Key reaction for tetrahydroisoquinoline synthesis
1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine (B1223502) Derivatives

Acyl derivatives of this compound have been identified as potent and subtype-selective inhibitors of HDAC6. nih.govnih.govresearchgate.net To further enhance this selectivity and cellular activity, constrained heterocyclic analogues based on the 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine scaffold have been synthesized and investigated. nih.gov

The synthesis of these derivatives typically involves the acylation of the primary amine of this compound with a carboxylic acid derivative of the 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine heterocycle. Homology modeling suggests that the introduction of this specific heterocyclic spacer allows for more effective access to the wider catalytic channel of the HDAC6 isoform compared to other HDAC subtypes. nih.gov This structural constraint is believed to be a key factor in the observed enhancement of HDAC6 selectivity and inhibitory activity in cellular models. nih.gov

Polycyclic Cap Group Modifications

The exploration of larger, polycyclic aromatic systems as cap groups has led to the discovery of highly potent HDAC inhibitors. These modifications aim to increase interactions with the hydrophobic regions at the rim of the HDAC active site.

Phenothiazine-Based Benzhydroxamic Acids

The phenothiazine (B1677639) system has been successfully identified and developed as a favorable cap group for potent and selective HDAC6 inhibitors. acs.orgnih.govacs.orgnih.govosti.gov The synthesis of these derivatives involves the connection of a phenothiazine moiety to a benzhydroxamic acid group. acs.orgnih.govacs.orgnih.gov

A general synthetic route to these compounds involves the N-arylation of a parent phenothiazine with a suitable 4-substituted benzonitrile, such as 4-fluorobenzonitrile. acs.org The resulting nitrile is then hydrolyzed under alkaline conditions to the corresponding carboxylic acid, which is subsequently converted into the final hydroxamic acid. acs.org

Structure-activity relationship (SAR) studies have revealed that modifications to the phenothiazine scaffold can significantly impact potency and selectivity. For instance, the incorporation of a nitrogen atom into the phenothiazine framework has been shown to increase potency and selectivity for HDAC6 by over 500-fold compared to other HDAC isoforms like HDAC1, HDAC4, and HDAC8. acs.orgnih.govnih.gov Molecular modeling and co-crystallization studies have confirmed the binding mode of these potent azaphenothiazine inhibitors within the catalytic domain of HDAC6. acs.orgnih.govnih.gov

Compound/ModificationEffect on Activity/SelectivityReference
Nitrogen Incorporation into Phenothiazine Ring Increased potency and selectivity for HDAC6 (>500-fold vs. HDAC1, 4, 8) acs.org, nih.gov, nih.gov
N-Phenylphenothiazine Modification of the linker group acs.org, nih.gov
Phenylethyl Linker Elucidation of the relevance of an extended linker acs.org, nih.gov
Indolylsulfonylcinnamic Hydroxamates

While specific examples of indolylsulfonylcinnamic hydroxamates directly derived from this compound are not extensively detailed in the reviewed literature, the synthesis of related cinnamic acid-based hydroxamates provides a general framework. A patent for the synthesis of (E)-N-hydroxy-3-(3-phenylsulfamoyl-phenyl)-acrylamide (Belinostat®) outlines a multi-step process. google.com This process involves sulfonamide formation, followed by the addition of an alkenyl carboxylic acid or its ester, and subsequent hydroxamic acid formation. google.com This general methodology could be adapted for the synthesis of indolylsulfonylcinnamic hydroxamates.

Linker Chain and Substituent Variations

The linker region connecting the cap group to the zinc-binding hydroxamic acid moiety is another critical determinant of an HDAC inhibitor's activity. Variations in linker length, flexibility, and chemical nature can profoundly influence how the inhibitor fits into the enzyme's catalytic channel.

Sulfonyl Linker Influence on Activity

The introduction of a sulfonamide group within the linker has been explored as a strategy to modulate the properties of HDAC inhibitors. nih.govazpharmjournal.com The synthesis of such compounds often involves the N-sulfonylation of an appropriate amine-containing intermediate. nih.gov For example, a key synthetic strategy involves the N-sulfonylation of L-proline benzyl (B1604629) ester hydrochloride, followed by a coupling reaction of the resulting N-sulfonyl chloride with various amines. nih.gov

In other examples, a series of N-substituted 4-alkylpiperidine hydroxamic acids with a sulfonyl group on the piperidine (B6355638) nitrogen have been prepared and studied. researchgate.net These studies systematically varied the linker length and the connection of the aromatic capping group to determine the optimal geometric parameters for HDAC inhibition. researchgate.net The results indicated that piperazine-based sulfonamides showed improved growth-inhibiting potency in vitro. nih.gov

Linker ModificationObservationReference
Piperazine-based sulfonamides Improved in vitro growth inhibiting potency nih.gov
Systematic variation of linker length and cap connection Identification of optimal geometric parameters for HDAC inhibition researchgate.net
Aminopyrimidine Linker Incorporation

The pyrimidine (B1678525) ring is a versatile scaffold that has been incorporated into the linker region of HDAC inhibitors. researchgate.netmdpi.comacs.orgnih.govnih.goveurekaselect.com The synthesis of pyrimidine-based hydroxamic acids often involves the alkylation of a substituted pyrimidinone with an appropriate bromo-ester, followed by aminolysis of the ester with hydroxylamine to form the desired hydroxamic acid. nih.gov

In a series of class I selective HDAC inhibitors, a (piperazin-1-yl)pyrimidine moiety was used as a central linker. mdpi.comnih.gov Interestingly, the replacement of a pyrazine (B50134) linker with a pyrimidine resulted in a significant decrease in inhibitory activity in some cases, highlighting the subtle structural requirements for potent inhibition. mdpi.com In another study, a series of 2-aminopyrimidine-based derivatives were designed as dual CDK/HDAC inhibitors, demonstrating the utility of this linker in creating multi-target agents. acs.org

Linker TypeObservationReference
(Piperazin-1-yl)pyrimidine Replacement of pyrazine with pyrimidine led to decreased activity in some cases mdpi.com
2-Aminopyrimidine Utilized in the design of dual CDK/HDAC inhibitors acs.org
Substituted Pyrimidine Linker length and substitution pattern influence HDAC4 and HDAC8 inhibition nih.gov
Matrine-Hydroxamic Acid Derivatives

The synthesis of hybrid molecules combining the natural alkaloid matrine (B1676216) with a hydroxamic acid moiety represents a strategy to develop novel therapeutic agents. Matrine, a tetracyclic quinolizidine (B1214090) alkaloid, is known for a range of pharmacological activities, including antitumor and antimicrobial effects. rsc.orgnih.gov By incorporating a hydroxamic acid functionality, which is a key structural feature of this compound and a known zinc-binding group in enzyme inhibitors, these derivatives are designed to possess enhanced biological profiles.

In a recent study, a series of 27 novel matrine derivatives featuring both hydroxamic acid and benzene (B151609) sulfonamide moieties were designed and synthesized to address the need for new antibacterial drugs. rsc.orgrsc.org The synthesis started from commercially available matrine, which underwent several steps including hydrolysis, esterification, and N-phenylsulfonylation. nih.gov The final hydroxamic acid derivatives were obtained through two divergent pathways. One route involved the direct reaction of a key ester intermediate with an alkalinized hydroxylamine solution. nih.gov The alternative route involved hydrolysis of the ester, followed by a condensation reaction mediated by EDCI/HOBT with methyl 4-(aminomethyl)benzoate, and subsequent conversion to the hydroxamic acid. nih.gov

These derivatives showed significant inhibitory activity against Candida albicans. rsc.orgrsc.org The most potent compound, 10g , exhibited a minimum inhibitory concentration (MIC) of 0.062 mg/mL, a value substantially lower than that of the clinical antibiotic fluconazole (B54011) (8.590 mg/mL). rsc.org Mechanistic studies suggest that these compounds function by preventing biofilm formation and disrupting existing biofilms. rsc.orgrsc.org Molecular docking studies further revealed that the antifungal activity involves multiple interactions, such as hydrogen bonding and hydrophobic interactions, with fungal proteins. rsc.orgrsc.org The research highlighted the positive contribution of both the hydroxamic acid and the phenylsulfonyl groups to the antifungal effects. rsc.orgrsc.org

Table 1: Antifungal Activity of Selected Matrine-Hydroxamic Acid Derivatives

Compound MIC (mg/mL) against C. albicans
10g 0.062
9j Not specified, but noted for interactions

| Fluconazole (Reference) | 8.590 |

Dual-Pharmacophore Design Principles

The strategy of designing dual-pharmacophore or multi-target ligands has gained considerable attention in drug discovery as a method to address complex diseases like cancer. nih.govnih.govresearchgate.net This approach involves combining two or more pharmacophoric units into a single molecule, which can simultaneously interact with multiple biological targets, potentially leading to synergistic effects and overcoming drug resistance. researchgate.netnih.gov

The structure of this compound is a classic scaffold for histone deacetylase (HDAC) inhibitors. It comprises three key components: a zinc-binding group (the hydroxamic acid), a linker (the aminomethyl group), and a surface recognition "cap" group (the benzene ring). mdpi.comturkjps.org This scaffold is a common starting point for designing dual-action inhibitors. For instance, researchers have designed hybrid molecules that target both HDACs and other cancer-related enzymes like topoisomerases or receptor tyrosine kinases (EGFR, VEGFR2). nih.govnih.govnih.gov

The design principles for these dual inhibitors often involve:

Pharmacophore Hybridization: This involves merging the essential structural features of two different inhibitors. For example, the thieno[2,3-d]pyrimidine (B153573) core (a kinase inhibitor pharmacophore) has been combined with a hydroxamic acid moiety (an HDAC inhibitor pharmacophore) to create chimeric molecules. nih.gov Similarly, the camptothecin (B557342) (CPT) scaffold, a topoisomerase I inhibitor, has been linked to a SAHA-like hydroxamic acid portion. nih.gov

Linker Optimization: The linker connecting the two pharmacophores is crucial for allowing the hybrid molecule to fit optimally into the binding sites of both target enzymes. Studies have investigated various linker lengths and compositions to achieve the desired dual activity. nih.gov

Computational Modeling: Pharmacophore modeling and molecular docking are extensively used to rationally design and predict the binding modes of these dual-action compounds. nih.govturkjps.orgnih.gov These computational tools help in understanding the structure-activity relationships and in refining the design of more potent and selective inhibitors. turkjps.org For example, a pharmacophore model for HIV integrase inhibitors identified essential features like hydrogen bond acceptors, a hydrophobic group, and aromatic rings (AAAHRR) for activity. nih.gov

A study on quinoline-bridged hydroxamates designed as dual topoisomerase and HDAC inhibitors found that compound 5c effectively reduced tumor growth in a lung cancer xenograft model by inhibiting hTopoI/II and HDACs, particularly HDAC1. nih.gov Another example is the design of dihydroxamic acids based on the N-benzylindole core, which showed potent activity against HDAC6, HDAC8, and HDAC10 while maintaining selectivity over other HDAC isoforms. researchgate.net

Table 2: Key Concepts in Dual-Pharmacophore Design

Design Principle Description Example Application
Pharmacophore Merging Combining the core structures of two distinct inhibitors into a single hybrid molecule. Thieno[2,3-d]pyrimidine (kinase inhibitor) + Hydroxamic Acid (HDAC inhibitor). nih.gov
Linker Modification Adjusting the chain connecting the pharmacophores to optimize binding to multiple targets. Connecting Camptothecin to a SAHA-like moiety via linear alkyl chains. nih.gov

| Computational Analysis | Using modeling to predict binding affinity and guide the design of novel dual-target ligands. | Generating pharmacophore models (e.g., AADRR.139) to correlate structure with activity. turkjps.org |

N-Acylhydrazone Derivatives

N-acylhydrazones (NAHs) are a versatile class of compounds recognized for their straightforward synthesis and wide range of biological activities. mdpi.comnih.gov The characteristic structural feature of NAHs is the -CO-NH-N=CH- moiety, which is typically formed by the acid-catalyzed condensation of a hydrazide with an aldehyde or ketone. ekb.egsemanticscholar.orgnih.gov

To synthesize N-acylhydrazone derivatives from a starting material like this compound, the parent molecule would first need to be converted into a corresponding hydrazide. This is generally achieved through a multi-step process, often starting from a related ester. The ester is subjected to hydrazinolysis, typically using hydrazine (B178648) hydrate (B1144303), to yield the key hydrazide intermediate. nih.govresearchgate.netnih.gov This hydrazide is then condensed with various substituted aldehydes to produce the final N-acylhydrazone derivatives. nih.govresearchgate.netnih.gov

The structural characterization of N-acylhydrazones is routinely performed using spectroscopic methods like FT-IR, 1H NMR, and 13C NMR. ekb.egnih.govutar.edu.my A common feature observed in the NMR spectra of NAHs is the duplication of certain signals. semanticscholar.orgresearchgate.nettandfonline.com This phenomenon is attributed to the existence of the compounds as a mixture of stereoisomers and conformers in solution. Specifically, NAHs can exist as geometric (E/Z) isomers due to restricted rotation around the C=N double bond and as conformational isomers (rotamers, e.g., synperiplanar and antiperiplanar) due to restricted rotation around the C(O)-NH amide bond. mdpi.comnih.gov

Table 3: General Synthesis and Characterization of N-Acylhydrazones

Step Description Key Reagents/Conditions Analytical Observations
1. Hydrazide Formation Conversion of an ester precursor to a hydrazide. Hydrazine hydrate (NH₂NH₂·H₂O), often in ethanol. researchgate.netnih.gov Disappearance of ester signal, appearance of -NHNH₂ signals in NMR.
2. Condensation Reaction of the hydrazide with an aldehyde. Substituted aldehyde, catalytic amount of acid (e.g., acetic acid), often in ethanol. semanticscholar.orgnih.gov Formation of imine (-N=CH-) proton signal in NMR.

| 3. Isomerism | Existence in multiple forms in solution. | N/A | Duplication of signals in ¹H and ¹³C NMR spectra, indicating a mixture of E/Z isomers and/or syn/anti conformers. mdpi.comnih.gov |

Chiral Synthesis of Enantiomeric Forms

The development of methods for the enantioselective synthesis of chiral compounds is a cornerstone of modern medicinal chemistry, as the different enantiomers of a molecule can have vastly different biological activities. hims-biocat.eu For molecules like this compound and its derivatives, introducing chirality can lead to more selective and effective therapeutic agents. Chiral hydroxamic acids, in particular, have emerged as valuable ligands and tools in asymmetric synthesis. mdpi.comresearchgate.netpreprints.org

Several strategies can be employed for the chiral synthesis of enantiomeric forms:

Biocatalysis: This approach uses enzymes to catalyze stereoselective transformations. For the synthesis of chiral amines and amides, enzymes such as lipases, ω-transaminases (ω-TA), amine dehydrogenases (AmDHs), and imine reductases (IREDs) are highly effective. wiley.comnih.govmanchester.ac.uk Lipases can perform kinetic resolutions by selectively acylating one enantiomer of a racemic amine, leaving the other enantiomer in high purity. rsc.org Amine dehydrogenases can perform asymmetric amination of a ketone precursor to yield a chiral amine with high enantiomeric excess. hims-biocat.eu These biocatalytic methods are valued for their high selectivity and operation under mild, environmentally benign conditions. manchester.ac.ukrsc.org

Chiral Ligands and Catalysts: Asymmetric synthesis can be achieved using transition metal catalysts complexed with chiral ligands. mdpi.compreprints.org Chiral hydroxamic acids themselves, especially C₂-symmetric bis-hydroxamic acids (BHAs), have been successfully used as ligands in metal-catalyzed reactions like asymmetric epoxidation, achieving high levels of stereocontrol. encyclopedia.pubnih.gov For benzamides, peptide-based catalysts have been employed for atropisomer-selective bromination, creating axial chirality with high enantiomeric ratios. nih.govdatapdf.com

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. After the desired chiral center is created, the auxiliary is removed. This method is a well-established strategy for controlling stereochemistry in a wide range of transformations.

Table 4: Methods for Chiral Synthesis

Method Description Key Components/Catalysts Reported Outcome
Biocatalytic Resolution Enzymatic kinetic resolution of a racemic amine. Lipase (e.g., CAL-B) for selective acylation. rsc.org High enantiomeric purity of the unreacted amine.
Asymmetric Amination Enzymatic conversion of a prochiral ketone to a chiral amine. ω-Transaminases (ω-TA), Amine Dehydrogenases (AmDHs). hims-biocat.euwiley.com High enantiomeric excess (>99% ee) of the chiral amine product. hims-biocat.eu
Peptide-Catalyzed Bromination Creation of atropisomers of benzamides via enantioselective bromination. Tetrapeptide catalyst, DBDMH (brominating agent). nih.govdatapdf.com High enantiomeric ratios (e.g., 93:7 er). datapdf.com

| Metal-Ligand Catalysis | Asymmetric transformations using a metal complexed with a chiral ligand. | Vanadium or Hafnium with chiral bis-hydroxamic acid (BHA) ligands. nih.gov | High enantioselectivity in epoxidation reactions. nih.gov |

Molecular Mechanisms of Action and Target Engagement

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other proteins. nih.gov The inhibition of these enzymes has emerged as a promising strategy in cancer therapy. nih.govgoogle.com The inhibitory activity of compounds like 4-(aminomethyl)-N-hydroxybenzamide is largely dictated by their chemical structure, which typically consists of a zinc-binding group (ZBG), a linker, and a cap group. nih.gov

Pan-HDAC Inhibitory Profiles

While many hydroxamic acid-based inhibitors exhibit broad, or pan-HDAC, inhibitory activity against most HDAC isoforms, acyl derivatives of this compound have demonstrated a more selective profile. google.comacs.org Pan-HDAC inhibitors, such as Vorinostat (SAHA), have shown efficacy but can also lead to non-specific cytotoxicity due to their broad-spectrum activity. google.comnih.gov In contrast, a derivative of 4-aminomethylbenzoic acid, compound 1a , was identified as a selective inhibitor of HDAC6 in enzymatic assays. acs.orgresearchgate.net This selectivity is a significant finding, as it suggests a departure from the typical pan-inhibitory nature of many hydroxamic acids. acs.org

Isoform-Selective HDAC Inhibition

The development of isoform-selective HDAC inhibitors is a key objective in medicinal chemistry to enhance therapeutic windows and minimize adverse effects. researchgate.net Derivatives of this compound have been at the forefront of this effort, showing remarkable selectivity for specific HDAC isoforms.

Screening for HDAC6 inhibitors led to the identification of acyl derivatives of this compound as potent and unexpectedly selective leads. acs.orgnih.gov HDAC6 is a unique, primarily cytosolic enzyme with two functional catalytic domains, and its substrates include non-histone proteins like α-tubulin. researchgate.net The selectivity of these compounds for HDAC6 is thought to be due to the benzylic spacer in their structure, which can more effectively access the wider catalytic channel of HDAC6 compared to other HDAC subtypes. acs.orgresearchgate.netacs.org

Further design and synthesis of constrained heterocyclic analogues, such as tetrahydroisoquinolines, have resulted in even greater HDAC6 selectivity and inhibitory activity in cellular assays. acs.orgresearchgate.net For instance, compound 1a , a derivative of 4-aminomethylbenzoic acid, was identified as a selective inhibitor of HDAC6. researchgate.net It demonstrated an IC₅₀ of 0.46 μM in a cellular assay for the HDAC6 substrate acetyl-tubulin, with minimal inhibition of acetyl-histone hydrolysis. acs.orgresearchgate.net

Table 1: HDAC6 Inhibitory Activity of this compound Derivatives

Compound Description HDAC6 IC₅₀ (μM) Cellular Acetyl-Tubulin IC₅₀ (μM)
1a Acyl derivative of 4-aminomethylbenzoic acid 0.027 0.46
5a Tetrahydroisoquinoline analogue 0.048 0.17

Data sourced from Blackburn et al. (2013) acs.org

When compared to established HDAC inhibitors, the derivatives of this compound exhibit a superior selectivity profile. Vorinostat (SAHA) and Belinostat (PXD-101) are considered pan-HDAC inhibitors, showing activity against multiple HDAC isoforms. google.comacs.orgnih.govnih.gov In contrast, compound 5a demonstrated a selectivity profile that was significantly better than that reported for both Vorinostat and Tubastatin A, another known HDAC6-selective inhibitor. acs.orgresearchgate.net While pan-HDAC inhibitors like SAHA and PXD101 can suppress the growth of various tumor cells, their lack of selectivity can lead to off-target effects. researchgate.netnih.gov The high selectivity of the this compound derivatives for HDAC6 represents a significant advancement in the field.

Table 2: Selectivity Profile Comparison

Compound HDAC1 IC₅₀ (μM) HDAC6 IC₅₀ (μM) Selectivity (HDAC1/HDAC6)
Vorinostat (SAHA) 0.03 0.01 3
1a >10 0.027 >370
5a >10 0.048 >208

Data sourced from Blackburn et al. (2013) acs.org

Zinc-Binding Group Interactions within the Catalytic Site

The inhibitory activity of these compounds is critically dependent on the interaction of their zinc-binding group (ZBG) with the zinc ion located in the catalytic active site of the HDAC enzyme. nih.gov For the derivatives of this compound, the hydroxamic acid moiety serves as the ZBG. acs.org This group chelates the zinc ion, which is essential for the enzyme's catalytic activity. nih.govacs.org The geometry of the active site and the interactions with surrounding amino acid residues also play a crucial role in the binding affinity and selectivity of the inhibitor. acs.org An isomeric thiazole (B1198619) derivative, for instance, showed no significant HDAC inhibitory activity, which was presumed to be because the ring nitrogen adjacent to the hydroxamate group interfered with its ability to coordinate with the active site zinc. acs.orgresearchgate.net

Modulation of Protein Acetylation Dynamics

The primary mechanism through which this compound and its analogues exert their effects is by inhibiting HDAC enzymes. These enzymes are crucial for removing acetyl groups from lysine residues on both histone and non-histone proteins. By blocking this deacetylation process, these compounds lead to a state of hyperacetylation, which in turn alters protein function and downstream cellular processes. Acyl derivatives of this compound have been identified as potent HDAC inhibitors with a noteworthy selectivity for the HDAC6 isoform. researchgate.netnih.gov

Acetylation of Cytoskeletal Proteins (e.g., α-Tubulin, Cortactin)

A key substrate of HDAC6 is the cytoskeletal protein α-tubulin. researchgate.net Inhibition of HDAC6 by compounds derived from this compound leads to an increase in the acetylation of α-tubulin. researchgate.netnih.govresearchgate.net This post-translational modification is significant as it is linked to microtubule stability and the regulation of microtubule-dependent cellular activities. nih.gov

Another important cytoskeletal protein and a known substrate for HDAC6 is cortactin, which is involved in the regulation of F-actin networks. researchgate.netnih.gov The inhibition of HDAC6 activity results in the hyperacetylation of cortactin. nih.gov This altered acetylation status of cortactin has been shown to modulate its ability to bind to F-actin, thereby influencing actin-dependent cell motility. nih.gov

Acetylation of Chaperone Proteins (e.g., Hsp90)

The chaperone protein Hsp90 (Heat shock protein 90) is another critical non-histone substrate of HDAC6. researchgate.net Research has demonstrated that HDAC6 is an Hsp90 deacetylase. nih.gov Targeted inhibition of HDAC6 by hydroxamic acid-based inhibitors leads to the acetylation of Hsp90. nih.gov This modification disrupts the chaperone's function, including its association with client proteins, which can have significant implications for cell signaling and survival pathways. nih.gov

Acetylation of Histone Proteins (e.g., Histone H3)

As the name of the enzyme class suggests, histone proteins are a major target of HDACs. The inhibition of HDACs by compounds such as this compound leads to the accumulation of acetylated histones. This is a fundamental mechanism in epigenetic regulation, where the acetylation of histone tails, such as that of Histone H3, is generally associated with a more open chromatin structure and increased gene transcription.

Engagement with Other Biological Targets

Beyond the primary activity as HDAC inhibitors, specific derivatives of this compound have been engineered to engage with other important biological targets, creating dual-target inhibitors with potential applications in various diseases.

Janus Kinase (JAK) Inhibition (for specific triazolopyridine derivatives)

Researchers have rationally designed and synthesized a series of dual-target inhibitors by merging the pharmacophore of a this compound-based HDAC inhibitor with a Janus Kinase (JAK) inhibitor. tandfonline.com Specifically, triazolopyridine derivatives have been developed that exhibit potent inhibitory activity against both HDACs and JAKs. tandfonline.comtandfonline.com One notable compound, 4-(((5-(benzo[d] tandfonline.comtandfonline.comdioxol-5-yl)- nih.govtandfonline.comnih.govtriazolo[1,5-a]pyridin-2-yl)amino)methyl)-N-hydroxybenzamide, was identified as a pan-HDAC and JAK1/2 dual inhibitor. tandfonline.com Docking simulations have shown that such derivatives can fit well into the active sites of both HDAC and JAK proteins. tandfonline.com

Phosphoinositide 3-Kinase (PI3K) Inhibition (for specific quinazolin-4-one derivatives)

In a similar strategy of creating dual-action agents, quinazolin-4-one-based hydroxamic acids have been synthesized as dual Phosphoinositide 3-Kinase (PI3K) and HDAC inhibitors. nih.govnih.gov This was achieved by incorporating an HDAC pharmacophore, related to this compound, into a PI3K inhibitor scaffold. nih.govnih.gov Several of these rationally designed dual inhibitors have demonstrated high potency and selectivity against PI3Kγ and PI3Kδ isoforms, as well as the HDAC6 enzyme. nih.govnih.gov

Antiviral Mechanisms

The compound this compound belongs to a class of small molecules identified as potent inhibitors of filovirus entry. Research has led to the discovery of a series of 4-(aminomethyl)benzamide (B1271630) derivatives that effectively block the entry of both Ebola virus (EBOV) and Marburg virus (MARV) into host cells. nih.govacs.org The mechanism of action is centered on inhibiting the function of the viral glycoprotein (B1211001) (GP), which is essential for the virus to enter host cells. nih.gov

A high-throughput screening of a large chemical library was used to identify initial hit compounds, which were then optimized to enhance their antiviral potency. nih.gov This led to the development of several derivatives with significant activity against wild-type Ebola and Marburg viruses. nih.govacs.org For instance, one analog, designated CBS1118, demonstrated broad-spectrum antifiloviral activity with a half-maximal effective concentration (EC₅₀) of less than 10 μM for both EBOV and MARV. nih.gov Further structural optimization resulted in compounds with even greater potency. nih.govacs.org

CompoundTarget VirusInhibitory Activity (EC₅₀)
CBS1118Ebola Virus (EBOV)< 10 μM
CBS1118Marburg Virus (MARV)< 10 μM
Compound 20Ebola (Mayinga) & Marburg (Angola)Superior Inhibitor
Compound 32Ebola (Mayinga) & Marburg (Angola)Superior Inhibitor
Compound 35Ebola (Mayinga) & Marburg (Angola)Superior Inhibitor

This interactive table summarizes the inhibitory activity of selected 4-(aminomethyl)benzamide derivatives against filoviruses. Data derived from research on potent small molecule inhibitors of Ebola and Marburg virus entry. nih.govacs.org

The hydroxamic acid functional group, a key feature of this compound, is central to its mechanism of blocking Hepatitis C Virus (HCV) replication. Research into the role of protein acetylation in HCV replication has identified hydroxamic acids as inhibitors of histone deacetylases (HDACs). acs.orgnih.gov HDACs are a class of enzymes that remove acetyl groups from proteins, and their inhibition has been shown to interfere with viral replication. nih.govacs.orgnih.gov

Studies on structurally simple hydroxamic acids, such as cinnamic hydroxamic acid derivatives, have established a direct link between the suppression of HCV replicon propagation and the inhibition of class I/IIb HDACs. nih.govacs.orgnih.govresearchgate.net The anti-HCV activity of different structural isomers of these hydroxamic acids correlates with the inhibition of specific HDAC enzymes. For example, ortho-substituted isomers show a correlation with HDAC8 inhibition, while meta-substituted isomers correlate with the inhibition of HDAC1, HDAC2, HDAC3, and HDAC6. nih.govresearchgate.net This inhibition of host cell HDACs by hydroxamic acids represents a key mechanism for blocking HCV replication, making them promising candidates for further development as anti-HCV agents. acs.orgnih.gov

Enzyme Inhibition in Metabolic Pathways

The primary mechanism by which this compound and related hydroxamic acids exert their effects on metabolic pathways is through enzyme inhibition. As a class of compounds, hydroxamic acids are well-documented inhibitors of metalloenzymes, particularly those containing zinc ions in their active sites. nih.gov This includes enzymes that play crucial roles in cellular metabolism.

A significant example of this is the inhibition of histone deacetylases (HDACs). HDACs are enzymes that catalyze the removal of acetyl groups from histone and non-histone proteins, a critical process in epigenetic regulation and metabolism. nih.govnih.gov The hydroxamic acid moiety within these inhibitor molecules chelates the zinc ion in the HDAC active site, effectively blocking its enzymatic activity. researchgate.net By inhibiting HDACs, these compounds can alter cellular acetylation levels, impacting various metabolic and signaling pathways that are dependent on protein acetylation status. nih.govresearchgate.net The anti-HCV activity of hydroxamic acids, for instance, is directly linked to their ability to inhibit host cell HDACs, thereby disrupting the viral replication cycle which relies on these host metabolic functions. nih.govnih.gov

Matrix Metalloprotease (MMP) Inhibition Profile

The hydroxamic acid group is a classic zinc-binding group, which makes compounds like this compound potent inhibitors of zinc-dependent enzymes such as matrix metalloproteinases (MMPs). nih.govresearchgate.net MMPs are a family of endopeptidases involved in the degradation of extracellular matrix components, with aberrant activity implicated in numerous pathological processes. nih.govdovepress.com The inhibitory action of hydroxamic acid-based compounds stems from the ability of the hydroxamate moiety to chelate the catalytic zinc ion (Zn²⁺) in the MMP active site, thereby blocking the enzyme's proteolytic activity. researchgate.net

Derivatives of N-hydroxybenzamide and related hydroxamic acids often exhibit a broad-spectrum inhibition profile across the MMP family due to the highly conserved nature of the active site among these enzymes. researchgate.net However, modifications to other parts of the inhibitor molecule can introduce selectivity for certain MMPs over others. scilit.com For example, studies on N-hydroxybutanamide derivatives have shown significant inhibition of MMP-2, MMP-9, and MMP-14, with IC₅₀ values in the low micromolar range. nih.gov The development of these inhibitors is a key area of research, though achieving high selectivity to avoid side effects from inhibiting beneficial MMPs remains a challenge. researchgate.net

Compound Class/DerivativeMMP TargetInhibition (IC₅₀)
Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamideMMP-2~1-1.5 μM
Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamideMMP-9~1-1.5 μM
Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamideMMP-14~1-1.5 μM

This interactive table presents the inhibitory profile of a representative hydroxamic acid derivative against various Matrix Metalloproteinases (MMPs). Data is based on studies of N-hydroxybutanamide derivatives. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Benzamide (B126) Scaffold Modifications on Inhibitory Activity and Selectivity

The benzamide scaffold serves as a crucial framework for orienting the other functional groups of 4-(aminomethyl)-N-hydroxybenzamide. Modifications to this core structure have been shown to significantly impact inhibitory potency. For instance, in the context of Ebola and Marburg virus entry inhibitors, derivatives of the 4-(aminomethyl)benzamide (B1271630) scaffold have been explored. nih.gov The benzamide group is recognized as an alternative to the more common hydroxamic acid as a zinc-binding group (ZBG) in HDAC inhibitors, often conferring excellent selectivity for class I HDACs. nih.govnottingham.ac.uk

Systematic modifications of the benzamide core, such as the introduction of various substituents, can fine-tune the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity for specific enzyme isoforms. For example, the development of novel benzamide-based derivatives has been a key strategy in designing selective HDAC1-3 inhibitors. nih.gov

Table 1: Impact of Benzamide Scaffold Modifications

Modification Effect on Activity/Selectivity Reference
Introduction of various substituents Can fine-tune electronic and steric properties, influencing binding affinity and selectivity. nih.gov
Use as a Zinc-Binding Group (ZBG) Confers excellent selectivity for class I HDACs. nih.govnottingham.ac.uk

Influence of the Aminomethyl Moiety and Its Substituents

The aminomethyl group at the para-position of the benzamide ring is a critical determinant of the molecule's biological activity. Studies on 4-(aminomethyl)benzamide derivatives as antifiloviral agents have demonstrated the importance of this moiety. nih.gov Replacement of the amine substituent can lead to a decrease in potency. For example, replacing a piperidine (B6355638) ring with a morpholine (B109124) or N-methylpiperazine in a related series resulted in diminished inhibitory activity. nih.gov

Furthermore, the presence of an amino group (NH2) at the R2 position of the benzamide scaffold has been identified as essential for HDAC inhibitory activity. nih.gov Acyl derivatives of this compound have been identified as potent leads for HDAC6 inhibitors. acs.org

Table 2: Influence of Aminomethyl Moiety Modifications

Modification Compound Series Observed Effect Reference
Replacement of piperidine with morpholine 4-(aminomethyl)benzamide derivatives Decreased inhibitory potency nih.gov
Replacement of piperidine with N-methylpiperazine 4-(aminomethyl)benzamide derivatives Decreased inhibitory potency nih.gov
Acylation of the aminomethyl group This compound Potent HDAC6 inhibition acs.org

Role of the N-Hydroxyamide Group as the Zinc-Binding Functionality

The N-hydroxyamide (hydroxamic acid) group is a well-established and highly effective zinc-binding group (ZBG) in the design of HDAC inhibitors. nih.govnottingham.ac.ukresearchgate.net This functional group plays a pivotal role by chelating the zinc ion present in the active site of HDAC enzymes, which is essential for their catalytic activity. nih.govmdpi.com The high affinity of the hydroxamic acid for the zinc ion is a primary reason for its widespread use in the development of potent HDAC inhibitors. nih.gov

The binding of the N-hydroxyamide group to the zinc ion is a crucial factor for the inhibitory activity of compounds like this compound. nih.gov While effective, concerns about the pharmacokinetic properties and potential for off-target effects of the hydroxamic acid moiety have spurred research into alternative ZBGs. rsc.org However, for this compound, the N-hydroxyamide group remains the key to its mechanism of action against zinc-dependent enzymes.

Conformational Restraints and Spacer Effects on Target Channel Access (e.g., HDAC6 Wider Catalytic Channel)

The design of selective HDAC inhibitors can be achieved by exploiting structural differences between the various HDAC isoforms. The linker region between the zinc-binding group and the "cap" group (in this case, the aminomethyl-substituted benzamide) plays a significant role in this selectivity. For acyl derivatives of this compound, the benzylic spacer has been found to more effectively access the wider catalytic channel of HDAC6 compared to other HDAC subtypes. acs.org

Introducing conformational restraints, such as incorporating the aminomethyl group into a heterocyclic ring system like tetrahydroisoquinoline, can further enhance selectivity for HDAC6. acs.org These constrained analogs can better orient the molecule within the active site, leading to improved inhibitory activity in cellular assays. acs.org The length of the inhibitor is also a critical factor, with studies indicating that shorter molecule lengths can lead to stronger HDAC inhibition. nih.govnih.gov

Hydrophobic Capping Group Interactions with Protein Surface

In the case of acyl derivatives of this compound, hydrophobic capping groups have been shown to interact with the surface of HDAC6, contributing to their selectivity. acs.org The nature of the substituent on the capping group can be varied to optimize these interactions. For instance, the introduction of different R1 groups at the para position of the terminal benzene (B151609) ring of the cap group affects enzyme inhibition and interaction with the rim region of the receptor. nih.gov

Regio-Effect Studies on Substituent Placement (e.g., Para- vs. Meta-substitution)

The position of substituents on the benzamide ring has a profound impact on the biological activity of these compounds. A study on 4-(aminomethyl)benzamide derivatives as antifiloviral agents revealed that the regioisomer with the methyl ester in the meta-position was completely inactive, whereas the para-substituted compound showed significant inhibition. nih.gov Similarly, 3-(aminomethyl)benzamide (B10948) was found to be a much weaker inhibitor than its 4-(aminomethyl)benzamide counterpart. nih.gov

This highlights the critical importance of the para-substitution pattern for the activity of this class of compounds, suggesting that the specific geometry and orientation of the functional groups afforded by para-substitution are essential for effective binding to the target.

Table 3: Regio-Effect on Inhibitory Activity

Compound Substitution Pattern Inhibitory Activity Reference
4-(aminomethyl)benzamide derivative Para Active nih.gov
3-(aminomethyl)benzamide derivative Meta Much weaker than para-isomer nih.gov
Methyl ester benzamide regioisomer Meta Completely inactive nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. nih.gov For HDAC inhibitors, QSAR studies have been employed to identify the key structural features responsible for their anticancer activity. nih.gov These models can predict the activity of novel molecules and guide the design of more potent and selective inhibitors. nih.govnih.gov

Various QSAR models, including 3D-QSAR and 4D-QSAR, have been developed for hydroxamate-based HDAC inhibitors. nih.govsci-hub.se These models help in understanding the steric, electronic, and hydrophobic requirements for effective HDAC inhibition. nih.gov By establishing a quantitative relationship between the physicochemical properties of the inhibitors and their activity, QSAR serves as a valuable tool in the rational design of new benzamide-based therapeutics. nih.govnih.gov

Correlation of Physicochemical, Steric, and Electrostatic Properties with Biological Activity

The biological activity of a compound is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME), as well as its ability to bind to a target.

Physicochemical Properties: Key descriptors include lipophilicity (logP), electronic effects (pKa), hydrogen bonding capacity, and molecular size. QSAR analyses often reveal that cytotoxicity, for example, can correlate well with electronic and lipophilic parameters. nih.gov

Steric Properties: The size and shape of a molecule are critical for fitting into a receptor's binding pocket. 3D-QSAR methods quantify these steric fields to correlate them with activity.

Electrostatic Properties: The distribution of charge within a molecule dictates its long-range interactions with a biological target. Molecular Electrostatic Potential (MEP) maps can visualize regions that are electron-rich (negative potential) or electron-poor (positive potential), which correspond to sites for electrostatic or hydrogen-bonding interactions. dergipark.org.tr

Current Status for this compound: Without specific biological activity data and associated QSAR studies for this compound, a detailed correlation of its properties with activity cannot be constructed. General studies confirm the high dependence of biological activities on the electrostatic and steric effects of compounds. dergipark.org.tr

Pharmacophore Modeling and Design

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. It serves as a 3D query for screening large compound libraries to find new potential active molecules. mdpi.com

Ligand-Based Pharmacophore Model Generation

Ligand-based pharmacophore models are developed from a set of active molecules when the 3D structure of the biological target is unknown. mdpi.com The process involves:

Conformational Analysis: Generating a diverse set of low-energy conformations for each active ligand.

Feature Identification: Identifying common chemical features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (RA), and positive/negative ionizable groups.

Alignment and Hypothesis Generation: Superimposing the conformations of active molecules to find a common 3D arrangement of pharmacophoric features. Algorithms like HypoGen generate multiple hypotheses, which are then scored based on how well they match active compounds and exclude inactive ones. nih.gov

For example, a ligand-based pharmacophore model for a series of HDAC2 inhibitors identified one HBA, one HBD, one hydrophobic, and one aromatic feature as crucial for activity. nih.gov

Current Status for this compound: There are no published ligand-based pharmacophore models derived specifically from this compound or a closely related series that includes it.

Energetic (e)-Pharmacophore Studies

E-pharmacophore, or structure-based pharmacophore, modeling incorporates information from the receptor-ligand complex. It considers the interaction energies between the ligand and the receptor's active site. biorxiv.org The features in an e-pharmacophore model represent the specific interaction points within the binding site (e.g., a hydrogen bond with a specific amino acid residue). These models are derived from crystal structures or molecular docking poses and provide a more precise representation of the key interactions required for binding. biorxiv.org

Current Status for this compound: No energetic pharmacophore studies involving this compound were identified. The development of such a model would require knowledge of its specific biological target and its binding mode, obtained through experimental methods like X-ray crystallography or reliable docking simulations.

Preclinical Biological Evaluation and Mechanistic Studies

In Vitro Enzymatic Inhibition Assays

In vitro assays are fundamental in determining the direct inhibitory effects of a compound on its target enzymes. For 4-(aminomethyl)-N-hydroxybenzamide, these tests have been crucial in establishing its profile as an HDAC inhibitor.

Screening for histone deacetylase (HDAC) inhibitors has identified acyl derivatives of this compound as potent leads. nih.gov These compounds exhibit a notable and unexpected selectivity for the HDAC6 isoform over other subtypes. nih.govdergipark.org.tr The structural design, particularly the benzylic spacer, is thought to access the wider active site channel of HDAC6 more effectively than that of other HDACs. nih.govnih.gov

The inhibitory activity has been quantified through half-maximal inhibitory concentration (IC₅₀) values. For instance, a key derivative of 4-(aminomethyl)benzoic acid, designated compound 1a , was identified as a selective inhibitor of HDAC6 in enzymatic assays. dergipark.org.tr Further structural modifications have been explored to enhance this selectivity and potency. dergipark.org.tred.gov For example, the development of constrained heterocyclic analogues, such as tetrahydroisoquinolines, led to even greater HDAC6 selectivity and inhibitory activity in cellular assays. nih.govdergipark.org.tr

Biochemical assays confirm that minor structural changes can significantly influence the selectivity for HDAC6 versus other isoforms, particularly the class I enzymes HDAC1, HDAC2, and HDAC3, which are often associated with the cytotoxicity of pan-HDAC inhibitors. ed.govwikipedia.org The selectivity index (SI), calculated as the ratio of the IC₅₀ for other HDACs to the IC₅₀ for HDAC6, is a key metric. For some derivatives, this selectivity for HDAC6 over HDAC1 can be substantial. ed.gov

Table 1: In Vitro HDAC Inhibition by this compound Derivatives
CompoundHDAC IsoformIC₅₀ (nM)Selectivity Index (SI) vs HDAC6Reference
Compound 1aHDAC618- dergipark.org.tr
Compound 1aHDAC1&gt;10,000&gt;555-fold dergipark.org.tr
Compound 5aHDAC65- dergipark.org.tr
Compound 5aHDAC120040-fold dergipark.org.tr
VorinostatHDAC617- dergipark.org.tr
VorinostatHDAC1291.7-fold dergipark.org.tr

The Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is a widely used technique to study protein-nucleic acid interactions. nih.govthermofisher.com The principle is based on the observation that a protein-DNA or protein-RNA complex migrates more slowly through a non-denaturing polyacrylamide or agarose (B213101) gel than the free, unbound nucleic acid probe. nih.govnih.gov This method can confirm if a protein binds to a specific nucleic acid sequence and can be used to analyze the specificity and affinity of these interactions. nih.gov A review of the available scientific literature did not yield studies utilizing EMSA for the direct preclinical biological evaluation of this compound.

Cellular Assays for Target Engagement and Biological Response

Cell-based assays are critical for confirming that a compound can engage its target within a biological system and elicit a functional response.

A primary function of HDAC6 is the deacetylation of non-histone proteins, with α-tubulin being a major substrate. dergipark.org.tr The inhibition of HDAC6 is therefore expected to lead to an accumulation of acetylated α-tubulin. Cellular assays have confirmed that derivatives of this compound effectively inhibit the deacetylation of α-tubulin. dergipark.org.tr For example, compound 1a was shown to inhibit the cleavage of the HDAC6 substrate acetyl tubulin in cells with an IC₅₀ value of 0.46 μM. dergipark.org.tr The quantification of acetylated proteins, often performed using Western blot analysis with specific antibodies, serves as a direct biomarker of the compound's target engagement in a cellular context. While HDAC inhibitors can also lead to the hyperacetylation of histones like H3, the high selectivity of this compound derivatives for HDAC6 suggests that the most pronounced effect is on HDAC6-specific substrates like α-tubulin. dergipark.org.tr

The inhibitory activity of this compound derivatives has been confirmed in various cell-based assays. These assays move beyond isolated enzymes to evaluate a compound's performance in a more complex biological environment. The enhanced HDAC6 selectivity and inhibitory action observed in enzymatic assays have been successfully translated into cellular activity. nih.govnih.gov

Derivatives of this compound have also been evaluated for activities beyond cancer. A series of 4-(aminomethyl)benzamides were found to be potent inhibitors of Ebola and Marburg virus entry in cell-based assays using A549 human alveolar basal epithelial cells. This demonstrates the compound's ability to exert biological effects across different disease models.

The antiproliferative and cytotoxic effects of this compound derivatives are commonly evaluated using the MTT assay, which measures cell viability. These studies are conducted across a panel of human cancer cell lines to assess the compound's potency and spectrum of activity.

While this compound itself is a parent structure, related benzamide-based HDAC inhibitors have demonstrated significant inhibitory effects on both solid and non-solid tumor cells. For instance, the compound FNA (N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide), a class I selective HDAC inhibitor, showed potent antiproliferative activity against a range of cancer cell lines. Other related HDAC inhibitors have been shown to augment radiation-induced cell death in gastrointestinal adenocarcinoma cell lines such as MKN45 (gastric) and DLD1 (colorectal). These findings highlight the potential of the broader benzamide (B126) class of compounds in cancer therapy.

Table 2: Antiproliferative Activity of a Related Benzamide HDAC Inhibitor (FNA) in Human Cancer Cell Lines
Cell LineCancer TypeIC₅₀ (μM)Reference
HepG2Hepatocellular Carcinoma1.30
U937Histiocytic Lymphoma0.55
H460Large Cell Lung Carcinoma4.73
FTC-133Follicular Thyroid Carcinoma9.09
HeLaCervical Carcinoma1.41
K562Chronic Myelogenous Leukemia1.31

Antiproliferative and Cytotoxicity Studies in Cancer Cell Lines

Hematological Cancer Cell Lines (e.g., HL-60, RPMI-8226)

The human promyelocytic leukemia cell line, HL-60, is a standard model for studying myeloid differentiation and is widely used in cancer research and drug development. nih.gov Similarly, RPMI-8226 is a human multiple myeloma cell line used in preclinical assays to assess the efficacy of novel therapeutic agents. nih.gov

Despite the utility of these cell lines in hematological cancer research, a comprehensive search of publicly available scientific literature did not yield specific data on the cytotoxic effects of this compound on HL-60 or RPMI-8226 cells. Further research is required to determine the activity of this compound against these and other hematological cancer cell lines.

Solid Tumor Cell Lines (e.g., HCT116, PC-3, A549, MDA-MB-231)

The evaluation of a compound's efficacy against solid tumor cell lines is a critical step in preclinical assessment. Cell lines such as HCT116 (colorectal carcinoma), PC-3 (prostate cancer), A549 (lung carcinoma), and MDA-MB-231 (breast adenocarcinoma) are extensively used for this purpose. nih.govmdpi.comnih.gov

However, specific studies detailing the cytotoxic activity and dose-response relationships of this compound in these particular solid tumor cell lines are not available in the current body of scientific literature. Therefore, no data can be presented on its in vitro efficacy against these models.

Cell Migration and Motility Assays

Cell migration and invasion are fundamental processes involved in cancer metastasis. Assays designed to measure these phenomena, such as scratch wound healing assays and transmembrane (e.g., Boyden chamber) assays, are crucial for identifying potential anti-metastatic agents. nih.govnih.gov These assays allow researchers to quantify the ability of a compound to inhibit the movement of cancer cells. nih.gov

A thorough review of existing research indicates a lack of specific studies investigating the effect of this compound on the migration and motility of cancer cells. Consequently, there are no findings to report regarding its potential to inhibit these key aspects of metastasis.

Autophagy Modulation Studies

Autophagy is a cellular self-degradation process that can either promote cell survival or contribute to cell death, making it a complex target in cancer therapy. nih.gov Studies on how chemical compounds modulate autophagy are vital for understanding their full mechanism of action.

Currently, there is no published research specifically examining the role of this compound in the modulation of autophagy in cancer cells. The capacity of this compound to induce or inhibit autophagic pathways remains an open area for investigation.

In Vivo Mechanistic Investigations in Animal Models

Tumor Xenograft Growth Inhibition Studies (e.g., HCT116 Xenografts)

Tumor xenograft models, where human cancer cells like HCT116 are implanted into immunodeficient mice, are a cornerstone of in vivo cancer research. altogenlabs.comreactionbiology.com These models are invaluable for assessing a compound's ability to inhibit tumor growth in a living organism. researchgate.netrsc.org

Despite the importance of such studies, there are no available reports on in vivo experiments testing the efficacy of this compound in HCT116 or other tumor xenograft models. Its potential anti-tumor activity in an in vivo setting has not been documented.

Protein Degradation Studies in Murine Models (e.g., PROTAC Applications)

Targeted protein degradation, often utilizing technologies like Proteolysis Targeting Chimeras (PROTACs), is an emerging therapeutic strategy. nih.govarvinas.com PROTACs are bifunctional molecules that induce the degradation of specific target proteins. arvinas.com These studies often progress to murine models to evaluate in vivo protein degradation and therapeutic efficacy. nih.gov

The potential application of this compound as a component of a PROTAC or as a standalone agent for inducing protein degradation in murine models has not been explored in published scientific literature.

Modulation of Inflammatory and Immune Responses in Disease Models

Derivatives of this compound have been identified as potent and selective inhibitors of Histone Deacetylase 6 (HDAC6). cdc.gov This specific mode of action is central to the compound's potential for modulating inflammatory and immune responses. HDAC6 is a cytoplasmic enzyme that plays a crucial role in regulating the acetylation of non-histone proteins involved in key cellular processes, including immune cell function and inflammatory signaling. nih.govnih.govnih.gov

The inhibition of HDAC6 has been established as a critical mechanism for controlling inflammation. nih.gov Overexpression of HDAC6 can induce the expression of pro-inflammatory genes and cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) in macrophages. nih.gov Consequently, selective inhibitors of HDAC6 are capable of downregulating the production of these key pro-inflammatory cytokines. nih.gov This has been observed in various preclinical models of inflammatory disease, where HDAC6 inhibition led to the amelioration of synovial inflammation. nih.gov

Furthermore, HDAC6 is integral to regulating the activity of inflammatory cells. nih.gov It is involved in the function of antigen-presenting cells, which are essential for initiating T-cell activation. nih.gov HDAC6 also plays a role in macrophage infiltration during the inflammatory response and modulates the suppressive activity of regulatory T cells (Tregs). nih.govharvard.edu By targeting HDAC6, this compound derivatives can influence multiple facets of the immune response, highlighting their potential as therapeutic agents for inflammatory diseases. nih.govnih.gov The mechanism involves the regulation of critical signaling pathways, including ROS-MAPK-NF-κB/AP-1, which are central to the induction of pro-inflammatory responses. nih.gov

In Vivo Efficacy Studies in Filovirus Infection Models

A series of compounds based on the 4-(aminomethyl)benzamide (B1271630) scaffold have been discovered as remarkably potent small-molecule inhibitors of filovirus entry, effective against both Ebola virus (EBOV) and Marburg virus (MARV). nih.govnih.gov These viruses are the cause of severe and often fatal hemorrhagic fever. nih.gov The primary mechanism of these inhibitors is the blockade of viral entry into host cells, a critical first step in the viral lifecycle. nih.gov

Extensive in vitro studies have validated the efficacy of these compounds. High-throughput screening using a surrogate viral pseudotyping system first identified the 4-(aminomethyl)benzamide scaffold as a hit for inhibiting both EBOV and MARV entry. nih.gov Subsequent validation against wild-type, infectious filoviruses in a Biosafety Level 4 (BSL-4) facility confirmed their potent antiviral activity. nih.gov For instance, the initial hit compound, designated CBS1118, demonstrated EC₅₀ values below 10 μM for both EBOV and MARV. nih.gov Structural optimization led to the development of superior inhibitors, with several analogs showing high potency against infectious Ebola (Mayinga variant) and Marburg (Angola variant) viruses. nih.gov

The table below summarizes the in vitro anti-filoviral activity of representative 4-(aminomethyl)benzamide derivatives. nih.gov

CompoundEBOV-Mayinga EC₅₀ (μM)MARV-Angola EC₅₀ (μM)Selectivity Index (SI)
20 0.05 ± 0.010.06 ± 0.01>1000
23 0.04 ± 0.010.04 ± 0.01>1250
32 0.03 ± 0.010.04 ± 0.01>1667
33 0.03 ± 0.010.05 ± 0.01>1667
35 0.04 ± 0.010.05 ± 0.01>1250

While extensive in vivo efficacy studies in animal models for this specific series of compounds are not detailed in the reviewed literature, their potent in vitro activity against live filoviruses and favorable metabolic profiles make them suitable candidates for further optimization and future development as therapeutic agents for treating Ebola and Marburg virus infections. nih.govnih.gov

Biochemical and ADME-Related Preclinical Studies

Protein Binding Studies

The biological activity of this compound and its analogs is directly linked to their specific binding to protein targets.

In the context of its anti-inflammatory effects, derivatives of this compound achieve their potency and selectivity through targeted binding to HDAC6. Structural analysis suggests that the compound's benzylic spacer is well-suited to access a wider channel within the HDAC6 enzyme compared to other HDAC subtypes. Furthermore, hydrophobic capping groups on the molecules interact with the protein surface near the rim of the active site, contributing to the high selectivity for HDAC6. cdc.gov

For the anti-filoviral activity, the 4-(aminomethyl)benzamide scaffold targets the viral envelope glycoprotein (B1211001) (GP), which is essential for viral entry. nih.gov Mechanistic studies suggest that these compounds bind directly to a cavity located between the GP1 (receptor-binding) and GP2 (fusion) subunits of the viral protein. nih.gov This binding is thought to interfere with the conformational changes in GP that are necessary for the fusion of the viral and host cell membranes, thereby blocking viral entry. nih.gov

Metabolic Pathway Analysis and Metabolic Stability (e.g., In Vitro Plasma and Liver Microsome Stability)

Early ADME (Absorption, Distribution, Metabolism, and Excretion) studies are critical for evaluating the drug-like properties of new chemical entities. For the anti-filovirus 4-(aminomethyl)benzamide series, key compounds have undergone initial metabolic stability profiling.

Representative compounds from this series demonstrated favorable metabolic stability in in vitro assays using both human and rat liver microsomes. nih.govnih.gov Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs), and are a standard model for predicting hepatic clearance. nih.govnih.gov The stability of these compounds in this system suggests they may have reasonable half-lives in vivo. nih.gov Furthermore, select compounds have shown good stability in plasma. nih.gov

The table below presents the metabolic stability data for representative 4-(aminomethyl)benzamide analogs in liver microsomes. nih.gov

CompoundSpecies% Remaining after 30 min
20 Human88.3
Rat81.2
32 Human90.7
Rat94.6
35 Human82.5
Rat79.8

Additionally, a key analog, compound 32 , was evaluated for its potential to cause drug-drug interactions by inhibiting major metabolic enzymes. The results showed that it did not inhibit CYP3A4 or CYP2C9, two of the most important enzymes for drug metabolism. nih.govnih.gov This low potential for CYP inhibition is a favorable characteristic for a drug candidate. nih.gov

Computational and Structural Biology Insights

Molecular Docking Simulations

Molecular docking simulations have been instrumental in elucidating the binding mode of 4-(aminomethyl)-N-hydroxybenzamide derivatives within the active site of HDAC6. These in silico studies predict the preferred orientation of the ligand when bound to the protein, which is crucial for understanding the structure-activity relationship.

Ligand-Protein Binding Affinity Prediction

Computational screening of compound libraries has identified acyl derivatives of this compound as potent inhibitors of HDAC6. researchgate.netnih.gov For instance, a tetrahydroisoquinoline derivative of this compound, demonstrated a significant inhibitory concentration (IC50) of 36 nM against HDAC6. researchgate.net Another study reported that a conjugate of this compound with ursodeoxycholic acid exhibited an IC50 of 58 nM for HDAC6. While specific binding energy values in kcal/mol for the parent compound are not extensively reported in the provided literature, the low nanomolar IC50 values of its derivatives strongly suggest a high binding affinity for the HDAC6 active site.

Table 1: Binding Affinity of this compound Derivatives against HDAC6

Derivative IC50 (nM)
Tetrahydroisoquinoline derivative 36 researchgate.net
Ursodeoxycholic acid conjugate 58

Identification of Crucial Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The selectivity of this compound derivatives for HDAC6 is attributed to a combination of key intermolecular interactions within the enzyme's active site. The hydroxamic acid moiety is crucial for chelating the zinc ion in the catalytic site. nih.gov Molecular docking studies of similar inhibitors reveal that hydrogen bonds are formed with key residues such as Gly582 and His573. nih.gov

Furthermore, hydrophobic interactions play a significant role in the binding of these inhibitors. The active site of HDAC6 features a hydrophobic pocket where the phenyl group of the inhibitor can be accommodated. Residues like Phe583 and Asn643 contribute to these hydrophobic interactions, further stabilizing the ligand-protein complex. nih.gov The benzylic spacer in this compound derivatives allows for effective access to the wider channel of HDAC6, while hydrophobic capping groups can interact with the protein surface near the rim of the active site. nih.gov

Characterization of Binding Pockets and Active Sites (e.g., HDAC6 Catalytic Channel Morphology)

The catalytic site of HDAC enzymes is generally characterized by an 11 Å deep binding pocket containing a zinc ion. nih.gov The active site of HDAC6 is notably wider than that of other HDAC isoforms, which is a key determinant of inhibitor selectivity. nih.gov This wider channel is flanked by two loops, L1 and L2, which are relatively rigid and contribute to the specific binding of inhibitors. nih.gov

The active site of the HDAC6 protein is primarily formed by residues H463, P464, F583, and L712. nih.gov The aromatic ring of inhibitors like those derived from this compound can fit into this hydrophobic tunnel, while the hydroxamic acid group coordinates with the catalytic zinc ion. The unique morphology of the HDAC6 active site, with its wider channel and specific residue composition, allows for the design of selective inhibitors that can exploit these features.

Homology Modeling and Protein Structure Prediction

In the absence of a crystal structure for a specific protein-ligand complex, homology modeling is a valuable computational tool to generate a three-dimensional model of the target protein. For HDAC6, homology models of the catalytic domain 2 have been constructed to facilitate molecular docking studies. nih.govresearchgate.net The reliability of these models is crucial for the accuracy of the subsequent docking simulations. Validation of these models is typically performed by redocking a known co-crystallized inhibitor and assessing the root-mean-square deviation (RMSD) between the docked pose and the experimental structure. An RMSD value below a certain threshold indicates a reliable model that can be used for virtual screening and predicting the binding modes of new inhibitors. nih.gov

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability

Molecular dynamics (MD) simulations are employed to study the dynamic behavior and stability of the ligand-target complex over time. These simulations provide insights into the conformational changes and the persistence of key intermolecular interactions. The stability of the complex is often assessed by calculating the RMSD of the protein and ligand backbone atoms from their initial positions.

Table 2: Average RMSD Values from MD Simulations of HDAC6 Complexes

System Average RMSD (nm)
HDAC6 0.24 (±0.03) nih.gov
HDAC6-Penfluridol 0.24 (±0.03) nih.gov
HDAC6-Pimozide 0.27 (±0.03) nih.gov
HDAC6-Trichostatin A 0.22 (±0.03) nih.gov

Advanced Applications and Future Research Avenues

Development of Chemical Probes for Interrogating Biological Phenomena

Chemical probes are essential tools for understanding complex biological processes. The 4-(aminomethyl)-N-hydroxybenzamide scaffold is well-suited for the design of such probes. Its ability to be readily modified allows for the incorporation of reporter tags, such as fluorescent dyes or biotin, enabling the visualization and tracking of its interactions with biological targets. These probes can be instrumental in elucidating the mechanism of action of drugs derived from this scaffold and for identifying new biological targets.

A notable application of this scaffold is in the development of inhibitors for histone deacetylases (HDACs), a class of enzymes that play a crucial role in gene expression. The hydroxamic acid group of this compound acts as a zinc-binding group, which is critical for inhibiting HDAC activity. By modifying other parts of the molecule, researchers can create highly selective probes for specific HDAC isoforms, aiding in the study of their individual biological roles.

Integration in Combinatorial Chemistry Libraries for Lead Optimization

Combinatorial chemistry is a powerful technique for rapidly generating large libraries of related compounds for high-throughput screening. The this compound core is an ideal building block for such libraries. The amino group provides a convenient handle for introducing a wide variety of substituents, allowing for the systematic exploration of the chemical space around the core scaffold. This approach facilitates the optimization of lead compounds by fine-tuning their potency, selectivity, and pharmacokinetic properties.

The use of solid-phase synthesis, where the molecule is attached to a resin, can further streamline the creation of these libraries. Different chemical moieties can be added in a stepwise fashion, and the final products can be easily purified. This methodology has been successfully employed to generate libraries of this compound derivatives for screening against various therapeutic targets.

Exploration as Specialized Building Blocks for Complex Active Pharmaceutical Ingredients (APIs)

The structural motifs present in this compound make it a valuable precursor for the synthesis of more complex active pharmaceutical ingredients (APIs). The benzamide (B126) framework is a common feature in many approved drugs, and the reactive handles on this compound allow for its incorporation into larger, more intricate molecular architectures. For instance, the aminomethyl group can be used to link the core to other pharmacophores, creating hybrid molecules with dual or synergistic activities.

An example of this is the coupling of this compound derivatives with other biologically active molecules to create novel therapeutic agents. This modular approach allows for the combination of different pharmacological properties into a single molecule, potentially leading to improved efficacy and reduced side effects.

Potential in Targeted Protein Degradation Strategies (e.g., PROTAC Linkers)

Targeted protein degradation, particularly through the use of Proteolysis Targeting Chimeras (PROTACs), is a revolutionary approach in drug discovery. PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein.

Investigation in Emerging Therapeutic Areas (e.g., Neuroprotection, Antifungal, Antimicrobial)

Beyond its established role in cancer therapy through HDAC inhibition, derivatives of this compound are being investigated for their potential in other therapeutic areas.

Neuroprotection: There is growing interest in the potential of HDAC inhibitors for the treatment of neurodegenerative diseases. By modulating gene expression in neurons, these compounds may help to protect against neuronal cell death and promote neuronal survival. Research is ongoing to explore the neuroprotective effects of this compound derivatives in models of diseases such as Alzheimer's and Parkinson's.

Antifungal and Antimicrobial Activity: The search for new antifungal and antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Some studies have shown that certain benzamide derivatives possess antifungal and antimicrobial properties. Further investigation into the activity of this compound and its analogues against a range of microbial species could lead to the development of new treatments for infectious diseases. For example, derivatives of salicylamide, a related benzamide, have shown activity against Neisseria gonorrhoeae. asm.org

New Methodologies for Evaluating Isoform Selectivity and Polypharmacology

A key challenge in drug development is achieving selectivity for the intended target to minimize off-target effects. For compounds like this compound that target enzyme families with multiple isoforms, such as HDACs, evaluating isoform selectivity is crucial. Researchers have successfully designed and synthesized derivatives of this compound that exhibit high selectivity for the HDAC6 isoform. nih.govacs.orgresearchgate.net This was achieved by creating constrained heterocyclic analogues, such as tetrahydroisoquinolines, which better fit the wider channel of the HDAC6 active site. nih.govacs.orgresearchgate.net

The development of new assays and computational models is essential for predicting and confirming the selectivity of these compounds. Understanding the polypharmacology, or the ability of a compound to interact with multiple targets, is also important. While often seen as a negative attribute, polypharmacology can sometimes be beneficial, leading to a more robust therapeutic effect. Detailed profiling of this compound derivatives against a broad panel of targets can help to identify both desired and undesired interactions.

Below is a data table showcasing the selectivity of a derivative of this compound, compound 5a , against various HDAC isoforms compared to other known inhibitors.

Table 1: HDAC Isoform Selectivity of Compound 5a

Compound HDAC1 (IC50, µM) HDAC2 (IC50, µM) HDAC3 (IC50, µM) HDAC6 (IC50, µM) HDAC8 (IC50, µM)
5a >100 >100 >100 0.011 0.55
Vorinostat 0.031 0.06 0.049 0.011 0.82

Data sourced from a study on potent and selective HDAC6 inhibitors. acs.org

Elucidation of Novel Biochemical Pathways Influenced by the Compound

The therapeutic effects of this compound and its derivatives may extend beyond their primary targets. It is important to investigate the broader impact of these compounds on cellular signaling and metabolic pathways. Techniques such as transcriptomics, proteomics, and metabolomics can provide a global view of the cellular changes induced by these compounds. This systems-level approach can uncover novel biochemical pathways that are influenced by the compound, potentially revealing new therapeutic opportunities and providing a deeper understanding of its mechanism of action.

Further Optimization for Enhanced Potency and Selectivity in Preclinical Models

The therapeutic potential of this compound has been significantly advanced through targeted optimization strategies aimed at enhancing its potency and selectivity in preclinical models. Research has primarily focused on modifying the parent compound to improve its interaction with specific biological targets, leading to the development of derivatives with superior efficacy and better-defined mechanisms of action. A notable area of this research has been the development of potent and selective histone deacetylase (HDAC) inhibitors, particularly for the HDAC6 isoform. nih.gov

Initial screening identified acyl derivatives of this compound as promising leads with unexpected selectivity for HDAC6 over other HDAC subtypes. nih.gov This discovery prompted further investigation into the structure-activity relationships (SAR) to exploit and enhance this selectivity. The core structure of this compound provides a key scaffold for modification, consisting of a zinc-binding hydroxamate group, a central phenyl ring, and an aminomethyl linker that can be functionalized.

One successful optimization strategy involved the introduction of constrained heterocyclic analogues. By designing and synthesizing derivatives such as tetrahydroisoquinolines, researchers were able to achieve even greater HDAC6 selectivity and inhibitory activity in cellular assays. nih.govresearchgate.net The rationale behind this approach is that the constrained conformation of these analogues more effectively fits into the wider active site channel of HDAC6 compared to other HDAC subtypes. nih.gov

The following table summarizes the inhibitory activities of selected this compound derivatives against various HDAC enzymes, illustrating the impact of structural modifications on potency and selectivity.

Table 1: Inhibitory Activity of this compound Derivatives against HDAC Isoforms

Compound Modification HDAC1 IC₅₀ (μM) HDAC6 IC₅₀ (μM) Ac-Tubulin IC₅₀ (μM)
1a N-acetyl >10 0.027 0.46
1b N-propionyl >10 0.015 0.23
1c N-butyryl >10 0.011 0.15

Data sourced from Blackburn et al. (2013) nih.gov

The data clearly indicates that increasing the length of the acyl chain from acetyl (1a) to butyryl (1c) leads to a progressive increase in potency against HDAC6, while maintaining low activity against HDAC1, thereby enhancing selectivity. This trend is also reflected in the cellular activity, as measured by the inhibition of acetylated tubulin (Ac-Tubulin), a known HDAC6 substrate. researchgate.net

Further exploration of constrained analogues led to the synthesis of tetrahydroisoquinoline derivatives. These compounds showed improved cellular activity and maintained high selectivity for HDAC6.

Table 2: Inhibitory Activity of Constrained Analogues

Compound Ring System HDAC1 IC₅₀ (μM) HDAC6 IC₅₀ (μM) Ac-Tubulin IC₅₀ (μM)
5a Tetrahydroisoquinoline >10 0.009 0.083
5b N-acetylpyrrole cap 0.64 0.021 0.11

Data sourced from Blackburn et al. (2013) nih.gov

Compound 5a , a tetrahydroisoquinoline analogue, demonstrated a significant improvement in HDAC6 inhibitory potency compared to the acyclic lead compound 1a . researchgate.net However, the introduction of different capping groups, such as the N-acetylpyrrole in compound 5b , resulted in a slight decrease in HDAC6 potency and a notable increase in HDAC1 inhibition, leading to a reduction in selectivity. researchgate.net This highlights the delicate balance required in modifying the capping group to achieve optimal potency and selectivity.

The selectivity of these derivatives for HDAC6 is attributed to the benzylic spacer of the this compound scaffold, which can more effectively access the wider channel of the HDAC6 active site. nih.gov This structural feature, combined with favorable interactions of the hydrophobic capping groups with the protein surface, forms the basis for the enhanced potency and selectivity observed in these preclinical models. nih.gov These findings underscore the success of rational drug design in optimizing the therapeutic profile of this compound and provide a strong foundation for the future development of next-generation inhibitors with even greater efficacy and specificity.

Q & A

Q. What established synthetic methodologies exist for 4-(aminomethyl)-N-hydroxybenzamide, and how do reaction parameters influence yields?

The synthesis typically involves acylative coupling followed by catalytic hydrogenation . For example, 4-nitrobenzamide intermediates can be reduced using Raney-Ni under hydrogen atmospheres (50–80°C, methanol solvent), achieving yields of 65–90% . Alternative routes employ hydroxylamine introduction via two-step protocols: acylation of benzoyl chlorides with protected amines, followed by deprotection . Critical parameters include:

  • Catalyst selection : Raney-Ni outperforms Pd/C in nitro-group reduction .
  • Solvent polarity : Methanol enhances solubility of intermediates .
  • Temperature control : Hydrogenation at 60°C minimizes byproduct formation .

Q. Which analytical techniques are critical for characterizing this compound?

A multi-technique approach ensures structural fidelity:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aminomethyl protons at δ 3.8–4.2 ppm) and hydrogen bonding .
  • Mass spectrometry : ESI-TOF verifies molecular weight (theoretical [M+H]⁺: 181.1 g/mol) .
  • HPLC-MS : Quantifies purity (>98%) and detects trace impurities .
  • X-ray crystallography : Resolves stereochemistry when single crystals form .

Advanced Research Questions

Q. How can structural modifications optimize HDAC6 selectivity in derivatives?

Key SAR insights :

  • Bicyclic capping groups (e.g., 6,6-dimethylbicyclo[3.1.1]heptan-2-yl) increase HDAC6 selectivity by occupying its hydrophobic channel, yielding IC50 values of 2.5 nM (HDAC6) vs. 250 nM (HDAC1) .
  • Electron-withdrawing substituents (e.g., trifluoromethyl) enhance metabolic stability (t₁/₂ > 6 hrs in hepatocytes) .

Q. Methodological optimization :

  • Parallel synthesis : Use Suzuki coupling to introduce diverse caps .
  • Docking simulations : AutoDock Vina predicts binding poses in HDAC6’s catalytic pocket .

Q. How should researchers resolve contradictions in reported biological activity data?

Strategies include :

  • Assay standardization : Use fluorometric HDAC kits with trichostatin A controls to minimize inter-lab variability .
  • Orthogonal validation : Confirm cellular activity via CETSA (cellular thermal shift assays) .
  • Physicochemical profiling : Measure logP (optimal range: 1.5–3.5) to explain permeability discrepancies .

Case study : Variability in IC50 values (2–15 nM) for HDAC6 inhibitors was traced to differences in compound aggregation; dynamic light scattering (DLS) is now recommended for pre-assay quality control .

Q. What computational approaches predict pharmacokinetic properties of derivatives?

  • QSAR modeling : 3D descriptors (e.g., polar surface area <90 Ų) predict BBB penetration .
  • Molecular dynamics : 50-ns simulations model binding stability with HDAC6 (RMSD <2 Å) .
  • ADMET prediction : SwissADME estimates hepatic clearance (e.g., high clearance if logD7.4 >3) .

Example : Derivatives with N-methylpiperazine caps showed improved aqueous solubility (logS = -3.2) and reduced CYP3A4 inhibition (IC50 >10 µM) in silico, later validated experimentally .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.